![molecular formula C19H23ClO4 B5178371 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene, also known as TDI or toluene diisocyanate, is a highly reactive chemical compound widely used in the production of polyurethane foams, coatings, adhesives, and elastomers. TDI is a colorless to pale yellow liquid with a pungent odor. It is a potent sensitizer and can cause severe respiratory and skin irritation upon exposure.
作用機序
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a potent sensitizer that can cause allergic reactions upon exposure. It reacts with proteins in the body, forming adducts that can trigger an immune response. This compound can also cause oxidative stress and inflammation, leading to tissue damage and respiratory and skin irritation.
Biochemical and Physiological Effects:
This compound can cause a range of health effects depending on the level and duration of exposure. Acute exposure to high concentrations of this compound can cause severe respiratory distress, including bronchospasm, coughing, and shortness of breath. Chronic exposure to low levels of this compound can cause asthma-like symptoms, such as wheezing, chest tightness, and coughing. This compound can also cause skin irritation, including redness, itching, and swelling.
実験室実験の利点と制限
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is a useful model compound for studying the effects of isocyanates on human health. It is highly reactive and can be easily modified to create derivatives with different properties. However, this compound is also highly toxic and requires careful handling and disposal. Researchers must take appropriate safety precautions when working with this compound to avoid exposure and minimize the risk of adverse health effects.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties and effects of 1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene. These include:
1. Development of safer alternatives to this compound in the production of polyurethane products.
2. Investigation of the long-term health effects of this compound exposure, including the potential for cancer and other chronic diseases.
3. Development of more sensitive and specific diagnostic tests for this compound exposure and sensitization.
4. Exploration of the potential therapeutic applications of this compound and its derivatives in medicine, such as in the treatment of cancer or inflammation.
5. Investigation of the effects of this compound on the environment and its potential for bioaccumulation and toxicity in aquatic and terrestrial ecosystems.
合成法
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene is synthesized by the reaction of toluene with phosgene and then with an amine. The process involves several steps and requires careful control of temperature, pressure, and reaction time. This compound is produced in large quantities in chemical plants around the world.
科学的研究の応用
1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene has been extensively studied in the scientific community due to its widespread use and potential health hazards. Researchers have investigated its mechanism of action, biochemical and physiological effects, and potential applications in medicine and industry. This compound is used as a model compound to study the effects of isocyanates, a group of chemicals that are commonly used in the production of polyurethane products.
特性
IUPAC Name |
1-chloro-4-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-3-22-16-5-4-6-17(14-16)23-11-9-21-10-12-24-18-7-8-19(20)15(2)13-18/h4-8,13-14H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXLYXFHUPBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)

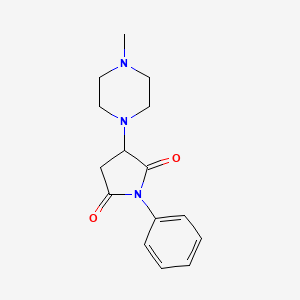
![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
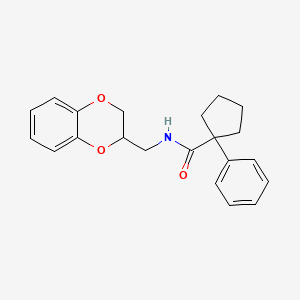
![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
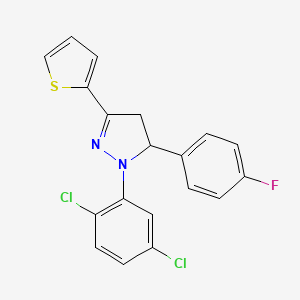
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
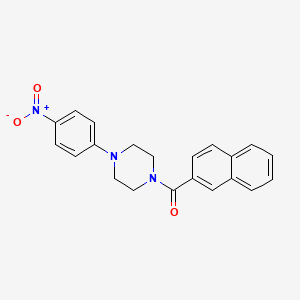
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
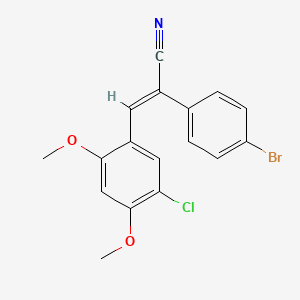
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)
